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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

An In-Depth Technical Guide to Sofosbuvir
Impurity C

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies related to Sofosbuvir Impurity C. This document is intended for
researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a
critical aspect of quality control, ensuring the safety and efficacy of the final drug product.
Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of
Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical
and physical properties of this impurity is essential for developing robust analytical methods for
its detection and quantification.

Chemical Structure and Identification

The chemical structure of Sofosbuvir Impurity C is closely related to that of the active
pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the
phosphorus atom.

Chemical Structure:
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e IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-
hydroxy-4-methyloxolan-2-yllmethoxy-phenoxyphosphorylJamino]propanoate[1]

e Synonyms: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-
fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate[1]

The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical

inversion at the phosphorus center.

Logical Relationship between Sofosbuvir and Impurity C

Sofosbuvir
((S)-isomer at Phosphorus)

Diastereomeric Relationship Diastereomeric Relationship
(Epimers at P-center) (Epimers at P-center)
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Caption: Relationship between Sofosbuvir and its C impurity.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Sofosbuvir Impurity C
is presented below. It is important to note that much of the available data is computed, with
limited experimentally determined values in the public domain.
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Property Value Source
Molecular Formula C22H29FN309P PubChem[1]
Molecular Weight 529.45 g/mol PubChem[1]
CAS Number 1496552-28-3 PubChem[1]
Assumed to be a solid, similar
to Sofosbuvir (White to off-
Appearance white crystalline solid). Inferred from Sofosbuvir data
Experimental data for Impurity
C is not specified.
_ _ Not available in searched
Melting Point )
literature.
N ) Not available in searched
Boiling Point .
literature.
Solubility data for Sofosbuvir
polymorphs in various organic
solvents are available, )
Solubilit ing that | v C Inferred from Sofosbuvir
olubili suggesting that Impuri
’ goesng Tt TPV datapeype)
would have similar solubility
profiles. Specific experimental
data for Impurity C is lacking.
A predicted pKa of 9.39+0.10
pKa is available. Experimental data ~ LookChem[4]
is not available.
XLogP3 1.2 PubChem (Computed)[1]
Hydrogen Bond Donor Count 2 PubChem (Computed)[1]
Hydrogen Bond Acceptor
10 PubChem (Computed)[1]
Count
Rotatable Bond Count 8 PubChem (Computed)[1]

Exact Mass

529.16254467 g/mol

PubChem (Computed)[1]
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Monoisotopic Mass 529.16254467 g/mol PubChem (Computed)[1]

Experimental Protocols
Synthesis of Sofosbuvir Impurity C

A detailed, step-by-step experimental protocol for the synthesis of Sofosbuvir Impurity C is
not readily available in peer-reviewed literature. However, a patent (CN114539337A) describes
a general six-step process for preparing Sofosbuvir impurities with a purity of over 99%. While
not explicitly for Impurity C, the methodology provides a likely pathway. The synthesis generally
involves the coupling of a protected nucleoside derivative with a phosphoramidate reagent,
followed by deprotection steps. The stereochemistry at the phosphorus center is a critical
control point, and different diastereomers can be separated chromatographically.

A generalized workflow for the synthesis is as follows:
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Generalized Synthetic Workflow for Sofosbuvir Impurities

Protected Nucleoside Intermediate

Coupling with Phosphoramidate Reagent

Formation of Diastereomeric Mixture (Sofosbuvir and Impurity C)

Chromatographic Separation (e.g., Preparative HPLC)

Sofosbuvir ((S)-isomer) Sofosbuvir Impurity C ((R)-isomer)

Deprotection

Purified Sofosbuvir Impurity C

Click to download full resolution via product page

Caption: Synthetic workflow for Sofosbuvir Impurity C.
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Analytical Method for Detection and Quantification

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have
been developed and validated for the analysis of Sofosbuvir and its impurities. These methods
are suitable for the detection and quantification of Impurity C in bulk drug substances and
pharmaceutical formulations.

A representative analytical method is summarized below. It is important to note that specific
method parameters may need to be optimized for different instruments and sample matrices.

Parameter Conditions Source

Agilent Eclipse XDB-C18, 4.6
Column [2][5]
x 250 mm, 5 um

] 0.1% Trifluoroacetic acid in
Mobile Phase . [2][5]
Water:Acetonitrile (50:50, v/v)

Elution Mode Isocratic [2][5]
Flow Rate 1.0 mL/min [6]
Column Temperature Ambient [2]
Detection UV at 260 nm [2][5]
Injection Volume 10 pyL [6]

Sofosbuvir: ~3.674 min,
"Phosphoryl impurity": ~5.704
_ ] min (Note: This may not be
Retention Times ] o [2][5]
Impurity C, but indicates
separation of related impurities

is achievable).

Method Validation Parameters (Example):

 Linearity: For a process-related impurity, linearity was established in the concentration range
of 10-30 pg/mL.[2][5]
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o Limit of Detection (LOD): 0.03% (0.12 ug) for a process-related impurity.[2][5]

o Limit of Quantification (LOQ): 1.50% (0.375 pg) for a process-related impurity.[2][5]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and
purified Sofosbuvir Impurity C is limited. The following sections describe the expected
spectroscopic behavior based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific tH-NMR and 3C-NMR spectral data with peak assignments for Sofosbuvir Impurity
C are not available in the searched literature. However, the spectra would be very similar to
that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral
phosphorus center due to the change in its stereochemistry. The most significant differences
would be expected for the protons and carbons of the alaninate moiety and the methylene
group attached to the 5'-oxygen of the ribose sugar.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of
Sofosbuvir Impurity C. The expected protonated molecule [M+H]* would have an m/z of
approximately 530.1702.

Forced degradation studies of Sofosbuvir have identified several degradation products, and
their fragmentation patterns have been studied. While not specific to Impurity C, these studies
provide insight into the likely fragmentation pathways. A common fragmentation involves the
loss of the phenoxy group and parts of the amino acid ester side chain.

Infrared (IR) Spectroscopy

The IR spectrum of Sofosbuvir Impurity C is expected to be very similar to that of Sofosbuvir,
showing characteristic absorption bands for the functional groups present, including:

¢ N-H stretching: around 3400-3200 cm~1

e C=0 stretching (uracil and ester): around 1750-1650 cm~1
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e P=0 stretching: around 1250 cm~1

e C-O and C-N stretching: in the fingerprint region (1300-1000 cm~—1)

Formation and Degradation

Sofosbuvir Impurity C can be formed during the synthesis of Sofosbuvir if the stereocontrol at
the phosphorus center is not complete. It can also potentially be formed through degradation of
Sofosbuvir under certain stress conditions, although it is more commonly considered a
process-related impurity.

Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation
under acidic, basic, and oxidative conditions.[3] These conditions can lead to the hydrolysis of
the ester or phosphoramidate linkages, potentially leading to various degradation products.

Conclusion

Sofosbuvir Impurity C is a critical process-related impurity in the manufacturing of Sofosbuvir,
differing from the active ingredient only in the stereochemistry at the phosphorus atom. While
its fundamental chemical identity is well-established, there is a notable lack of publicly
available, detailed experimental data regarding its specific physicochemical properties and
comprehensive spectroscopic characterization. The analytical methods developed for
Sofosbuvir are generally capable of separating and quantifying this impurity. Further research
to generate and publish detailed experimental data for Sofosbuvir Impurity C would be highly
beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral
medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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